molecular formula C28H25N5O2 B4023790 6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4023790
M. Wt: 463.5 g/mol
InChI Key: FTCZOBKWKSITQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic scaffold with fused imino, oxo, and carboxamide functional groups. Its structural complexity arises from the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which incorporates a rigid bicyclic system fused to an aromatic ring.

Properties

IUPAC Name

6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2/c1-19(21-12-6-3-7-13-21)30-27(34)22-18-23-26(31-24-14-8-9-16-32(24)28(23)35)33(25(22)29)17-15-20-10-4-2-5-11-20/h2-14,16,18-19,29H,15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCZOBKWKSITQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction between a phenylethylamine derivative and a triazine derivative can be catalyzed by a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DMSO, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Benzothiazol Derivatives

describes compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share spirocyclic frameworks and heteroaromatic substituents (e.g., benzothiazol groups). Key differences include:

  • Functional Groups: The target lacks the spiro-linked oxa-aza ring but includes an imino-oxo-carboxamide triad, which may enhance hydrogen-bonding interactions compared to the ester and amide groups in ’s compounds.

Bicyclic β-Lactam Antibiotics

lists pharmacopeial compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which feature bicyclic β-lactam cores. Comparisons include:

  • Bioactivity : β-Lactams in exhibit antibacterial activity via penicillin-binding protein inhibition. The target’s lack of a β-lactam ring suggests divergent mechanisms, though its carboxamide group may mediate protease or enzyme interactions .

Spectroscopic and Analytical Comparisons

  • ¹H-NMR Characterization : Protocols from highlight the importance of chemical shift calibration (using TSP) and water peak exclusion (δ4.70–5.00). The target compound’s aromatic protons (e.g., phenylalkyl groups) would likely resonate in δ6.50–8.50, comparable to benzothiazol derivatives in .
  • Crystallography : SHELX-based refinement () is critical for resolving the target’s tricyclic geometry, similar to spirocyclic compounds in .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Tricyclic fused imino-oxo Carboxamide, phenylalkyl Pharmacology, enzyme inhibition
Spirocyclic Benzothiazol Derivatives Spiro[4.5]decane Benzothiazol, ester, amide Organic synthesis
Bicyclic β-Lactams Bicyclo[4.2.0]oct-2-ene β-Lactam, thiadiazolthio Antibacterial agents

Table 2: Spectroscopic Characterization Methods

Technique Target Compound Application Evidence Reference
¹H-NMR Aromatic proton analysis
Crystallography Tricyclic geometry refinement
IR/UV-Vis Functional group validation

Biological Activity

The compound 6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry and biological applications. Its structure features multiple functional groups including imino, oxo, and carboxamide moieties, which contribute to its diverse biological activities.

Structural Characteristics

This compound belongs to the class of triazatricyclo compounds and is characterized by:

  • Tricyclic Framework : The presence of a tricyclic structure enhances its interaction with biological targets.
  • Functional Groups : The imino and oxo functionalities are crucial for its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Potential : Investigations have shown that it may inhibit the growth of cancer cells by modulating specific pathways.

The mechanism of action is believed to involve interactions with molecular targets such as enzymes or receptors. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Anticancer Activity Study :
    • In vitro tests on cancer cell lines demonstrated that the compound inhibited cell proliferation.
    • The study suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this molecule:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-imino-N-(1-methylpropyl)-2-oxo-N-(1-phenylet...Similar tricyclic structure; different substituentsAntimicrobialContains a methylpropyl group
11-methyl-N-(1-benzyl)-6-(2-thienyl)imino...Contains thienyl group; different substituentsAnticancerUnique thienyl substitution
7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9...Shares furan moiety; ethyl substitutionAntimicrobialEthyl substitution enhances solubility

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Key Reagents : Common reagents include salicylaldehyde derivatives and N-substituted cyanoacetamides.
  • Reaction Conditions : Controlled conditions are crucial for achieving high yields and purity.

Future Directions

Further research is necessary to fully elucidate the specific pathways through which this compound exerts its biological effects. Future studies may focus on:

  • In vivo Studies : To assess efficacy and safety in living organisms.
  • Mechanistic Studies : To understand the detailed molecular interactions.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazatricyclo core of this compound?

The synthesis involves sequential steps:

  • Core Formation : Cyclization reactions using α-imino-oxy acids to generate iminyl radicals, followed by intramolecular cyclization with heteroarenes (e.g., electrochemical decarboxylation with mediators like tetrabutylammonium bromide) .
  • Functionalization : Introduce substituents (e.g., phenylethyl groups) via nucleophilic substitution or metal-catalyzed coupling. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
  • Optimization : Microwave-assisted synthesis or automated reactors may improve efficiency for large-scale production .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use orthogonal analytical techniques:

  • NMR Spectroscopy : Assign peaks to confirm the triazatricyclo framework and substituents (e.g., phenyl groups at positions N-1 and C-7) .
  • Mass Spectrometry : Validate molecular weight (expected ~500–550 g/mol based on analogs) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .

Q. What preliminary biological assays are suitable for screening its activity?

Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or proteases due to the compound’s nitrogen-rich scaffold .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How do substituents (e.g., 1-phenylethyl vs. 2-phenylethyl) influence bioactivity?

Conduct a structure-activity relationship (SAR) study:

  • Synthesize Derivatives : Replace phenyl groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) .
  • Comparative Assays : Compare IC50 values in enzyme inhibition or cytotoxicity assays. For example, analogs with 3-methoxypropyl groups showed enhanced antimicrobial activity over ethyl derivatives .
  • Computational Modeling : Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases .

Q. How can contradictory data in biological assays (e.g., varying potency across studies) be resolved?

Address discrepancies through:

  • Orthogonal Assays : Validate initial findings with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Purity Checks : Re-evaluate compound purity via HPLC; impurities from synthetic by-products (e.g., nitro reduction intermediates) may skew results .
  • Dose-Response Curves : Ensure assays cover a wide concentration range (e.g., 1 nM–100 µM) to capture full activity profiles .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Focus on ADME optimization :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic Stability : Test liver microsome stability; introduce blocking groups (e.g., methyl) at metabolically labile sites .
  • Blood-Brain Barrier Penetration : LogP calculations (target 2–3) and P-gp efflux assays to assess CNS accessibility .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. crystallography)?

  • Dynamic Effects : NMR may show averaged conformations, while crystallography captures static structures. Use variable-temperature NMR to detect ring-flipping or tautomerization .
  • Computational Validation : Compare experimental data with DFT-calculated NMR shifts or IR spectra .

Q. What experimental controls are critical for reproducibility in bioactivity studies?

Include:

  • Positive Controls : Reference compounds with known activity (e.g., doxorubicin for cytotoxicity) .
  • Vehicle Controls : Account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
  • Blind Assays : Minimize bias by blinding sample identities during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.